6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 898640-18-1
VCID: VC7558636
InChI: InChI=1S/C18H18N4O/c1-12-8-9-13(2)15(10-12)19-18-20-17(23)16(21-22-18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
SMILES: CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Molecular Formula: C18H18N4O
Molecular Weight: 306.369

6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one

CAS No.: 898640-18-1

Cat. No.: VC7558636

Molecular Formula: C18H18N4O

Molecular Weight: 306.369

* For research use only. Not for human or veterinary use.

6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one - 898640-18-1

Specification

CAS No. 898640-18-1
Molecular Formula C18H18N4O
Molecular Weight 306.369
IUPAC Name 6-benzyl-3-(2,5-dimethylanilino)-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C18H18N4O/c1-12-8-9-13(2)15(10-12)19-18-20-17(23)16(21-22-18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Standard InChI Key KQIMEBRFFMDKKN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Introduction

6-Benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one is an organic heterocyclic compound belonging to the triazine family. It features a benzyl group and a dimethylphenyl amino group, which contribute to its unique structure and potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in various therapeutic areas.

Synthesis

The synthesis of 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one can be achieved through several synthetic routes. One effective method involves the condensation of 3-amino-1,2,4-triazole with appropriate benzaldehyde derivatives under controlled conditions. This approach allows for the formation of the desired triazine structure with the specific substituents.

Chemical Reactions

Triazine derivatives, including 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one, can undergo various chemical reactions. These reactions often involve substitution or addition reactions at the nitrogen atoms or the aromatic rings. The progress of these reactions is typically monitored using thin-layer chromatography (TLC) and characterized by spectroscopic methods such as NMR and IR spectroscopy.

Biological Activities

Research on triazine derivatives suggests that they can exhibit biological activities by inhibiting specific enzymes or interfering with cellular processes. The unique binding properties of these compounds allow them to interact with biological targets, potentially leading to therapeutic effects.

Applications

While specific applications for 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one are not detailed in the available literature, triazine derivatives in general have been explored for their potential in medicinal chemistry. This includes areas such as anticancer, antiviral, and antibacterial therapies.

Future Directions

Future research should focus on exploring the biological activities of 6-benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one and optimizing its structure for improved therapeutic efficacy. This could involve in vitro and in vivo studies to assess its potential as a drug candidate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator